molecular formula C16H16ClNO2 B5545783 N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5545783
M. Wt: 289.75 g/mol
InChI Key: PFCSVCTUFMMWPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multiple steps including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar functional group arrangement, was achieved through a process involving chloracetyl chloride, anhydrous sodium acetate, and methanol. This process involved catalyzed reactions leading to high yields of intermediate products, showcasing the complex methodology required to synthesize such compounds (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using IR and MS spectroscopy, which helps in identifying characteristic peaks and confirming the molecular structure through elemental analysis. Such studies provide detailed insight into the bonding and configuration of the molecules involved (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Chemical reactions involving acetamide compounds can lead to the formation of various heterocyclic structures. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exhibit interesting chemical properties and reactivities (Lazareva et al., 2017).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are crucial for understanding the stability and reactivity of acetamide compounds. The crystal structure of related compounds, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, reveals non-planar discrete molecules linked by intermolecular hydrogen bonds, providing insights into their solid-state behavior (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties of acetamide compounds, including their reactivity and interactions with other molecules, are essential for their application in various fields. Studies on their synthesis and characterization help in understanding these properties in detail. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide showcases the chemical transformations these compounds can undergo (Zhang Qun-feng, 2008).

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

A study explores the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. It suggests a complex metabolic activation pathway that could be relevant to understanding the metabolism of similar compounds (Coleman et al., 2000). This pathway involves the formation of DNA-reactive dialkylbenzoquinone imine through intermediates like CDEPA and CMEPA, leading to bioactivation and potential carcinogenicity. The study's insights into the enzymatic processes involved could inform research into the metabolism of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide".

Soil Interaction and Herbicide Activity

Another study investigates the reception and activity of chloroacetamide herbicides in soil affected by wheat straw and irrigation, highlighting how environmental factors influence herbicide distribution and efficacy (Banks & Robinson, 1986). This research could offer a framework for studying the environmental behavior of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide", especially in agricultural settings.

Hydrogenation in Green Synthesis

Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide through hydrogenation demonstrates an interest in environmentally friendly chemical processes (Zhang, 2008). This approach might be applicable to the synthesis or modification of "N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide", suggesting potential research applications in sustainable chemical manufacturing.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-13(17)7-5-8-14(11)18-16(19)10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCSVCTUFMMWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

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